(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Diabetic complications Aldose reductase inhibition Polyol pathway

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid (CAS 461692-08-0) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a glutaric acid side chain. The compound belongs to the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid class, which has been identified as a privileged scaffold for dual inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), two enzymes critically implicated in type 2 diabetes mellitus and its chronic complications.

Molecular Formula C16H15NO6S2
Molecular Weight 381.42
CAS No. 461692-08-0
Cat. No. B3005448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
CAS461692-08-0
Molecular FormulaC16H15NO6S2
Molecular Weight381.42
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C16H15NO6S2/c1-23-11-5-3-2-4-9(11)8-12-14(20)17(16(24)25-12)10(15(21)22)6-7-13(18)19/h2-5,8,10H,6-7H2,1H3,(H,18,19)(H,21,22)/b12-8-
InChIKeyALVTZVWDEIIUBH-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid (CAS 461692-08-0) and Why Does It Matter in Diabetic Complication Research?


(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid (CAS 461692-08-0) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a glutaric acid side chain. The compound belongs to the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid class, which has been identified as a privileged scaffold for dual inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), two enzymes critically implicated in type 2 diabetes mellitus and its chronic complications [1][2]. The molecular formula is C16H15NO6S2, with a molecular weight of 381.4 g/mol; the Z-configuration, ortho-methoxy substitution on the benzylidene ring, and the pentanedioic acid (glutaryl) N-substituent constitute the key structural determinants that differentiate this compound from other members of the rhodanine-alkanoic acid series [3].

Why Generic Substitution of (Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid Fails: Structural Determinants of Target Engagement


Within the 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid family, three structural variables govern target affinity and selectivity: the position of the methoxy substituent on the benzylidene ring, the length of the N-alkanoic acid chain, and the identity of the heterocyclic C2 substituent (thioxo vs. oxo). Experimental evidence demonstrates that moving the methoxy group from the ortho to the meta or para position shifts AKR1B1 inhibitory potency by up to 3-fold (IC50 6.24 µM for 3'-methoxy vs. 5.23 µM for 4'-methoxy vs. the unsubstituted core) [1][2]. Similarly, truncation of the pentanedioic acid side chain to propanoic acid reduces AKR1B1 inhibitory potency from the low-nanomolar range to the sub-micromolar range (IC50 0.03–0.46 µM for glutaryl series 1a–g vs. 0.48–6.30 µM for propanoic series 2a–g) [3]. Reduced acid chain length also alters cellular functional outcomes, with the propanoic series exhibiting stronger insulin-independent glucose uptake stimulation and mitochondrial hyperpolarization [3]. Therefore, generic replacement by a close structural analog without preserving the exact substitution pattern will result in divergent target engagement profiles, making such substitution scientifically unjustified for applications where specific AKR1B1 potency or dual PTP1B/AKR1B1 activity is required.

Quantitative Differential Evidence: (Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid vs. Closest Analogs


Pentanedioic Acid Side Chain Enhances AKR1B1 Inhibitory Potency by More Than 10-Fold Relative to Propanoic Acid Analogs

In the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid series, the pentanedioic acid (glutaryl) N-substituent confers substantially higher AKR1B1 inhibitory potency compared to the shorter propanoic acid chain. The glutaryl series 1a–g exhibited IC50 values of 0.03–0.46 µM against human recombinant AKR1B1, whereas the propanoic series 2a–g showed IC50 values of 0.48–6.30 µM, representing a 10- to 100-fold potency advantage for the pentanedioic acid chain [1]. This difference is attributed to additional ionic interactions between the distal carboxylic acid group of the glutaryl chain and Arg217 in the AKR1B1 active site [1]. The target compound, bearing the pentanedioic acid side chain, is therefore expected to exhibit similar low-nanomolar AKR1B1 inhibitory potency that cannot be matched by propanoic or acetic acid analogs.

Diabetic complications Aldose reductase inhibition Polyol pathway

Ortho-Methoxy Substitution Modulates Target Selectivity Relative to Meta- and Para-Methoxy Analogs

The position of the methoxy group on the benzylidene ring determines the enzymatic target profile. The ortho-methoxy (2'-methoxy) analog of the 2-thioxothiazolidin-4-one core (without pentanedioic acid) displayed an IC50 of 17.6 µM against human recombinant arylamine N-acetyltransferase 1 (NAT1) [1]. In contrast, the meta-methoxy (3'-methoxy) and para-methoxy (4'-methoxy) analogs showed IC50 values of 6.24 µM and 5.23 µM, respectively, against bovine lens AKR1B1 [2][3]. The ortho substitution introduces steric hindrance that may disfavor binding to the AKR1B1 active site while maintaining interaction with NAT1, suggesting a distinct selectivity fingerprint. The target compound, which incorporates the ortho-methoxy benzylidene group coupled with the pentanedioic acid side chain, is therefore uniquely positioned to explore dual NAT1/AKR1B1 or PTP1B/AKR1B1 selectivity profiles that differ from those of meta- or para-substituted analogs.

Arylamine N-acetyltransferase Structure-activity relationship Selectivity profiling

Pentanedioic Acid Chain Enables Dual PTP1B/AKR1B1 Inhibitory Activity That Is Absent in Monocarboxylic Acid Analogs

The pentanedioic acid (glutaryl) moiety is essential for simultaneous inhibition of both PTP1B and AKR1B1. In the 2025 study, glutaryl derivatives 1g and propanoic derivatives 2e–g appreciably inhibited PTP1B at micromolar concentrations [1]. Critically, the absence of a second carboxylic acid group eliminates PTP1B binding. The pentanoic acid analog (2-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid, MW 351, logP 2.71) from the ChemBridge screening library lacks the terminal carboxylate required for ionic interaction with the PTP1B catalytic site . This monocarboxylic analog, while commercially available, is functionally non-equivalent: it cannot engage PTP1B and will not provide the dual-target pharmacological profile that defines the therapeutic relevance of this chemotype.

Dual-target inhibitor Type 2 diabetes Insulin signaling

Thioxo Group at C2 Differentiates Rhodanine Scaffold from Thiazolidinedione (2,4-Dioxo) Analogs in PTP1B/AKR1B1 Selectivity

The C2 thioxo group (C=S) in the rhodanine ring distinguishes this compound from the corresponding 2,4-dioxothiazolidine (thiazolidinedione) analogs. While both scaffolds are known AKR1B1 inhibitors, the thioxo analogs demonstrate altered electronic properties and hydrogen-bonding capacity that affect PTP1B binding and overall target selectivity [1]. The dual PTP1B/AKR1B1 inhibitory profile was systematically characterized for the thioxo series (compounds 1a–g and 2a–g), with the glutaryl derivative 1g demonstrating balanced dual inhibition [1]. In contrast, 2,4-dioxo analogs predominantly favor AKR1B1 and show reduced or absent PTP1B activity, limiting their utility as dual-target agents [1]. The thioxo functionality is therefore an essential structural determinant for the dual-target profile.

Rhodanine Thiazolidinedione Multi-target ligand design

Best Research and Industrial Application Scenarios for (Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid


Probing the Contribution of Alkanoic Acid Chain Length to PTP1B/AKR1B1 Dual Inhibition SAR

The pentanedioic acid chain represents the longer-chain extreme within the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid series. Systematic comparison of the target compound with its acetic acid, propanoic acid, and pentanoic acid analogs enables quantitative dissection of how chain length affects AKR1B1 potency (ranging from ~0.03 µM for glutaryl to 6.30 µM for propanoic) [1] and the ability to engage PTP1B. The ortho-methoxy substituent adds a further variable, allowing researchers to build a three-dimensional SAR matrix encompassing chain length, methoxy position, and C2 functionality.

Exploring the Selectivity Window Between NAT1 and AKR1B1 in Ortho-Substituted Rhodanines

The ortho-methoxybenzylidene group confers a distinct selectivity profile compared to meta- and para-substituted analogs guiding the development of chemical probes that exploit the ortho effect to achieve target selectivity [2][3]. The target compound, with its ortho-methoxy substituent and dual-carboxylate side chain, serves as a tool to investigate whether AKR1B1 potency can be recovered in the ortho-substituted series when the pentanedioic acid chain is present.

In Vitro Functional Studies of Polyol Pathway Inhibition in Lens and Retinal Cell Models

AKR1B1 inhibitors reduce sorbitol accumulation in human lens epithelial (HLE) and retinal Müller (MIO-M1) cells under hyperglycemic conditions [1]. The predicted low-nanomolar AKR1B1 potency of the target compound, based on its pentanedioic acid side chain, positions it as a candidate for evaluating sorbitol-lowering efficacy in these physiologically relevant ocular cell models.

Reference Standard for Glutaryl-Rhodanine Library Screening

Given the commercial availability of the pentanoic acid analog through the ChemBridge screening library , the pentanedioic acid compound serves as a critical comparator for distinguishing true dual-target hits (pentanedioic acid series) from single-target false positives (pentanoic acid series) in high-throughput screening campaigns targeting PTP1B and/or AKR1B1.

Quote Request

Request a Quote for (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.